1-Aminopyrrolidine-2-carboxylic acid

Overview

Description

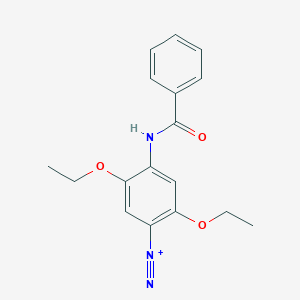

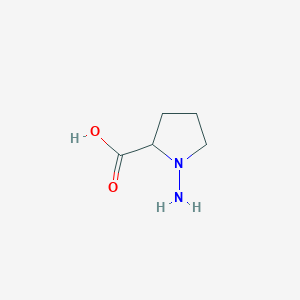

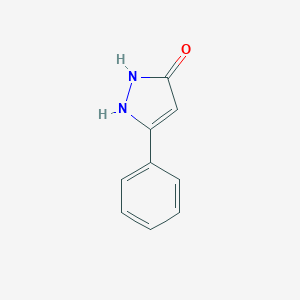

1-Aminopyrrolidine-2-carboxylic acid, also known as D-1-Amino-2-pyrrolidinecarboxylic acid or 1-Aminoproline, is a proline derivative . It has a molecular formula of C5H10N2O2 and a molecular weight of 130.15 g/mol . The compound is a member of the class of organic compounds known as proline and derivatives .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 1-Aminopyrrolidine-2-carboxylic acid, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of 1-Aminopyrrolidine-2-carboxylic acid includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound has a 2D structure and a 3D conformer . The InChI key of the compound is OUCUOMVLTQBZCY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Aminopyrrolidine-2-carboxylic acid has several computed properties, including a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 66.6 Ų . The compound has a rotatable bond count of 1 .Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 1-Aminopyrrolidine-2-carboxylic acid, are versatile organic compounds used in organic synthesis . They are involved in many important reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymers and Biopolymers

Carboxylic acids and their derivatives are used in the production of polymers and biopolymers . They can be used as monomers, additives, catalysts, etc .

Coatings and Adhesives

Carboxylic acids are also used in the production of coatings and adhesives . Their chemical structure, which is highly polar, makes them active in organic reactions and suitable for these applications .

Pharmaceutical Drugs

Carboxylic acids are used in the synthesis of pharmaceutical drugs . For example, the synthesis of an unreported 2-aminopyrrolidine-1-carboxamidine unit has been described, which is an unusual and promising structure .

Food Additives and Flavorings

Carboxylic acids can be used as food additives and flavorings . Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry .

Antimicrobials

Carboxylic acids can also be used as antimicrobials . Their high solubility in polar solvents and their ability to form bridges of H make them suitable for this application .

Cosmetics

Carboxylic acids are used in cosmetics . Different methods have been developed for their detection in cosmetics .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that this compound belongs to the class of organic compounds known as proline and derivatives .

Biochemical Pathways

1-Aminopyrrolidine-2-carboxylic acid is involved in the proline pathway . Proline is of importance to transcription factors, gene expression, and synthesis of collagen, ornithine, glutamate, arginine, and polyamines .

properties

IUPAC Name |

1-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCUOMVLTQBZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Aminopyrrolidine-2-carboxylic acid | |

CAS RN |

15265-22-2, 10139-05-6 | |

| Record name | NSC117847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C | |

| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)